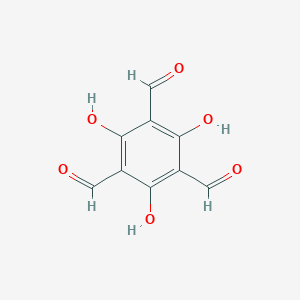

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

概要

説明

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as phloroglucinol-1,3,5-tricarbaldehyde, is a white to yellow solid at room temperature and has a certain acidity . It belongs to the class of phenolic compounds and is commonly used as an intermediate in organic synthesis and as a raw material for the synthesis of material molecules . It is mainly used in basic research in material chemistry and the production of fine chemicals .

Synthesis Analysis

The synthesis and characterization of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde have been studied . It is often used as a key reagent in organic synthesis, coordination chemistry, and as a potential building block for designing novel materials with desirable properties.Molecular Structure Analysis

The molecular structure of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde enables it to be utilized in various fields of scientific research. Its unique molecular structure has been characterized using several analysis techniques .Chemical Reactions Analysis

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has been used in various chemical reactions. For example, it has been used in the synthesis of magnetic covalent organic frameworks for the extraction and determination of aromatic amine metabolites in urine samples . It has also been used in the construction of hollow nanosphere covalent organic frameworks for catalysis .Physical And Chemical Properties Analysis

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has a molecular weight of 210.14 . It is a white to light yellow to light red powder or crystal . The storage temperature is 2-8°C .科学的研究の応用

Material Science

The symmetrical structure and multiple reactive sites of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde make it a potential building block for designing novel materials. It’s particularly useful in creating covalent organic frameworks (COFs), which are porous materials with applications ranging from catalysis to gas storage and separation technologies .

Analytical Chemistry

This compound can be used in analytical chemistry as a derivatization agent, where its aldehyde groups react with various analytes to form products that are easier to detect or quantify using techniques like HPLC or mass spectrometry. This is particularly useful in the analysis of complex mixtures where specific components need to be identified .

Environmental Science

In environmental science, 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde may be used in the synthesis of materials that can capture pollutants or act as sensors for environmental monitoring. Its ability to form COFs can be exploited to create filters or adsorbents for removing contaminants from water or air .

Biotechnology Research

The compound’s role in biotechnology research is emerging, particularly in the synthesis of biomaterials or as a component in bioassays. Its chemical versatility allows for the creation of novel compounds that can interact with biological systems, potentially leading to advancements in biocatalysis, biosensing, and other biotechnological applications .

作用機序

Target of Action

It has been used in the synthesis of covalent organic frameworks (cofs) and as a catalyst in heterogeneous catalysis .

Mode of Action

It’s known that the compound’s aldehyde groups can participate in various reduction reactions . Due to the strong polarity of the aldehyde groups, this compound exhibits electrophilic characteristics, making it reactive with other strongly electrophilic compounds .

Biochemical Pathways

It has been used in the construction of covalent organic frameworks (cofs), which have applications in various fields including catalysis, gas storage, and drug delivery .

Result of Action

It has been used in the synthesis of covalent organic frameworks (cofs) and as a catalyst in heterogeneous catalysis . In one study, it was used to prepare CuS@COF nanosheets, which showed excellent photothermal conversion performance .

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c .

Safety and Hazards

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can cause skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has potential applications in various fields of scientific research due to its unique molecular structure. It has been used in the synthesis of magnetic covalent organic frameworks, which have shown promise in the extraction and determination of aromatic amine metabolites . It has also been used in the construction of hollow nanosphere covalent organic frameworks for catalysis . These applications suggest that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has a promising future in scientific research and industrial applications.

特性

IUPAC Name |

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPNIDMXEKQLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | |

CAS RN |

34374-88-4 | |

| Record name | 2,4,6-Triformylphloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde a suitable building block for Covalent Organic Frameworks (COFs)?

A1: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde possesses three aldehyde groups that can readily undergo reversible condensation reactions with amine-containing molecules. This allows for the construction of highly ordered, porous networks known as COFs. These COFs often exhibit large surface areas and tunable pore sizes, making them attractive for applications like gas adsorption and separation. For instance, one study used 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde alongside p-phenylenediamine to create a magnetic COF (TpPa-1) for the extraction of aromatic amine metabolites from urine samples prior to HPLC-MS/MS analysis. []

Q2: How does the incorporation of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde-based materials influence the performance of electrochemical sensors?

A2: The structure of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde enables the formation of intricate, porous structures when combined with other molecules to create COFs. These COFs can be further modified with nanoparticles, like platinum nanoparticles (PtNPs) and multi-walled carbon nanotubes (MWCNTs), to enhance their catalytic activity and electrical conductivity. [] This synergistic effect was demonstrated in a study where a PtNPs-CPOFs-MWCNTs composite, synthesized using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, exhibited excellent sensitivity and a low detection limit for thymol, showcasing its promise for electrochemical sensing applications. []

Q3: What are the advantages of using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in the design of photothermal/photodynamic therapeutic platforms?

A3: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can be utilized to create a porous COF shell around nanoparticles like copper sulfide (CuS). This shell structure, formed through reactions with molecules like 4,7-bis(4-aminophenyl)-2,1,3-benzothiadiazole (BTD), facilitates oxygen contact and enhances singlet oxygen generation upon light irradiation. [] This property, coupled with the photothermal conversion capabilities of CuS, makes these CuS@COF nanosheets promising candidates for combined photothermal/photodynamic therapies. []

Q4: Are there any structural characterizations available for materials synthesized using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde?

A4: Yes, various characterization techniques have been employed to investigate the structural features of materials synthesized using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. For example, nitrogen adsorption–desorption isotherms, High-resolution Transmission Electron Microscopy (HRTEM), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) are commonly used to determine the morphology, pore structure, surface area, and chemical composition of COFs created with 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. [] These techniques help researchers understand the relationship between the material's structure and its performance in various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)